An In-depth Technical Guide to Dodecyl Acetate (CAS No. 112-66-3)
An In-depth Technical Guide to Dodecyl Acetate (CAS No. 112-66-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl acetate (B1210297) (CAS No. 112-66-3), also known as lauryl acetate, is a fatty acid ester with significant applications across various scientific and industrial domains. This document provides a comprehensive technical overview of dodecyl acetate, encompassing its physicochemical properties, synthesis and purification protocols, and analytical methodologies. Furthermore, it delves into its role as a semiochemical in insect communication, detailing the underlying signaling pathways and standardized bioassay protocols for its evaluation. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a core resource for researchers and professionals engaged in work that involves this versatile compound.
Physicochemical Properties
Dodecyl acetate is a colorless liquid characterized by a fruity, waxy, or floral odor.[1][2] It is the ester of dodecanol (B89629) and acetic acid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Dodecyl Acetate
| Property | Value | Reference(s) |
| CAS Number | 112-66-3 | [3] |
| Molecular Formula | C₁₄H₂₈O₂ | [3] |
| Molecular Weight | 228.37 g/mol | [3] |
| Appearance | Colorless, oily liquid | [3] |
| Odor | Fruity, floral, waxy | [1][2] |
| Boiling Point | 283 °C | [3] |
| Melting Point | 0.7 °C (33.3 °F; 273.8 K) at 760 mmHg | [2] |
| Density | 0.882 g/cm³ | [3] |
| Flash Point | 122 °C | [3] |
| Refractive Index | 1.426 - 1.436 @ 20°C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
| logP | 6.1 | [2] |
Synthesis and Purification
Dodecyl acetate is primarily synthesized through the esterification of lauryl alcohol (1-dodecanol) with acetic acid or its derivatives.
Synthesis via Fischer Esterification
A common laboratory and industrial method for synthesizing dodecyl acetate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of lauryl alcohol with acetic acid. To drive the reversible reaction towards the product, water is typically removed as it is formed, often with the use of a Dean-Stark apparatus.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauryl alcohol (1.0 equivalent) and a slight excess of glacial acetic acid (1.2 equivalents).
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Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH).
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Reaction Conditions: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dodecyl acetate can be further purified by vacuum distillation.[3]
Synthesis via Transesterification
An alternative method involves the transesterification of an acetate ester with lauryl alcohol.
Experimental Protocol:
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Reaction Setup: In a capped vessel, combine lauryl alcohol (0.5 mmol) and an acetate ester (e.g., ethyl acetate, 1.5 mmol).
-
Catalyst Addition: Add a catalyst such as tetraethylammonium (B1195904) bicarbonate (TEAHC) (0.15 mmol).
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Reaction Conditions: Stir the reaction mixture at 60 °C for 2 hours.
-
Work-up: After the reaction, concentrate the mixture under reduced pressure. Extract the residue with diethyl ether (3 x 10 cm³).
-
Purification: Combine the ethereal layers, remove the solvent under reduced pressure, and purify the crude product by flash chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate (e.g., 95:5) as the eluent.[5]
A general workflow for the synthesis and purification of dodecyl acetate is depicted below.
Analytical Methods
The purity and identity of dodecyl acetate are typically confirmed using chromatographic and spectroscopic techniques.
Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of dodecyl acetate and for its quantification in various matrices.
Experimental Protocol (GC-FID):
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Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
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Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Quantification: Can be performed using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can also be employed for the analysis of dodecyl acetate.
Experimental Protocol (RP-HPLC):
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Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. For Mass Spectrometry (MS) compatible applications, formic acid can be used as an additive instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: As dodecyl acetate lacks a strong chromophore, detection can be challenging. A low wavelength (e.g., 210 nm) may be used, or an alternative detector such as an Evaporative Light Scattering Detector (ELSD) or MS can be employed.
-
Injection Volume: 10 µL.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of dodecyl acetate. The ¹H NMR spectrum will show characteristic signals for the acetyl methyl protons, the methylene (B1212753) group adjacent to the oxygen, and the long alkyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum of dodecyl acetate will exhibit a strong characteristic absorption band for the C=O stretch of the ester group around 1740 cm⁻¹.
-
Mass Spectrometry (MS): When coupled with GC, MS provides a fragmentation pattern that serves as a molecular fingerprint for identification.
Biological Activity as an Insect Pheromone
Dodecyl acetate is a component of the sex pheromone of various insect species, particularly in the order Lepidoptera. It acts as a chemical signal to attract mates.
Olfactory Signaling Pathway
The perception of dodecyl acetate in insects initiates a cascade of events within the olfactory sensory neurons located in the antennae.
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Pheromone Binding: Dodecyl acetate molecules enter the sensilla on the insect's antenna and are bound by Odorant-Binding Proteins (OBPs) in the sensillum lymph.
-
Receptor Activation: The OBP-pheromone complex transports the hydrophobic dodecyl acetate to the dendritic membrane of an Olfactory Sensory Neuron (OSN), where it interacts with a specific Olfactory Receptor (OR).
-
Signal Transduction: The binding of dodecyl acetate to the OR, which forms a heterodimer with a co-receptor (Orco), leads to the opening of an ion channel.
-
Neuronal Firing: The influx of cations causes depolarization of the OSN. If the threshold potential is reached, action potentials are generated.
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Signal Processing: These electrical signals are transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.[7]
The following diagram illustrates this simplified signaling pathway.
Bioassays for Pheromone Activity
The biological activity of dodecyl acetate as a pheromone can be assessed using various bioassays.
EAG measures the summated electrical response of the entire antenna to a volatile stimulus.
Experimental Protocol:
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Insect Preparation: An adult insect is immobilized, and its head and antennae are exposed.
-
Electrode Placement: A reference electrode is inserted into the head, and a recording electrode is placed in contact with the tip of the antenna.
-
Stimulus Preparation: Serial dilutions of dodecyl acetate in a high-purity solvent (e.g., hexane) are prepared. A known volume of each dilution is applied to a filter paper, which is then placed in a stimulus delivery cartridge.
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EAG Recording: The antenna is placed in a continuous stream of humidified air. Puffs of air containing the dodecyl acetate stimulus are delivered into the airstream.
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Data Analysis: The amplitude of the negative voltage deflection from the baseline is measured as the EAG response. Dose-response curves can be generated by plotting the EAG response against the logarithm of the stimulus concentration.
Wind tunnel assays are used to observe the behavioral responses of insects to a pheromone plume.
Experimental Protocol:
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Wind Tunnel Setup: A wind tunnel with controlled airflow, light intensity, and temperature is used. A pheromone source (e.g., a rubber septum impregnated with dodecyl acetate) is placed at the upwind end of the tunnel.
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Insect Release: Insects are released at the downwind end of the tunnel.
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Behavioral Observation: The behavior of the insects is recorded, including activation, take-off, upwind flight, and contact with the pheromone source.
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Data Analysis: The percentage of insects exhibiting each behavior is calculated.
The general workflow for these bioassays is presented below.
Safety, Handling, and Disposal
Dodecyl acetate is a combustible liquid and should be handled with appropriate safety precautions.[7]
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Handling: Work in a well-ventilated area and avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7]
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Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.
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Spills: In case of a spill, absorb the liquid with an inert material and place it in a suitable container for disposal.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
Dodecyl acetate is a valuable compound with diverse applications, particularly in the fields of fragrance chemistry and chemical ecology. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and biological activity. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers and professionals, facilitating further investigation and application of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A wind tunnel bioassay system for screening mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dodecyl acetate, 112-66-3 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. Dodecyl acetate | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
